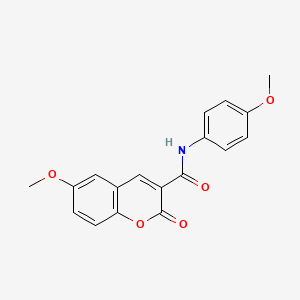

6-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chromene derivatives, including 6-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, have attracted attention due to their wide range of biological activities and potential applications in pharmaceuticals. The interest in these compounds is due to their structural diversity and the ability to interact with various biological targets (Reis et al., 2013).

Synthesis Analysis

The synthesis of chromene derivatives can involve several steps, including etherification, oximation, and Beckmann rearrangement. One such synthesis pathway was demonstrated in the preparation of a structurally similar compound, highlighting the versatility and complexity of the synthesis strategies employed for these molecules (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including the compound of interest, often features planar conformations with specific rotamer configurations around the C-N bond. This structural aspect is crucial for their biological activity and interactions. The anti-rotamer conformation about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring, is a key feature (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, showcasing their reactivity and functional group transformations. For instance, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid describe the versatility and reactivity of these compounds, offering insights into their chemical properties (Barili et al., 2001).

Physical Properties Analysis

The crystalline structure of chromene derivatives provides insight into their physical properties. For example, the polymorphs of related compounds crystallize in specific space groups, with their structures revealing information about conformation and intermolecular interactions, which are critical for understanding their physical behavior (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of chromene derivatives are influenced by their molecular structure, with functional groups playing a key role in their reactivity and interaction with biological targets. Studies on the synthesis, reactions, and properties of related compounds provide a comprehensive understanding of their chemical behavior, which is essential for their application in various scientific fields (Pimenova et al., 2003).

科学的研究の応用

Crystallography and Structural Analysis

Research on related chromene compounds has focused on understanding their crystal structures and polymorphism. For instance, studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives have elucidated their crystalline forms, anti-rotamer conformations about the C-N bond, and the orientation of amide and pyran rings, contributing to our understanding of molecular interactions and stability in solid states (Reis et al., 2013).

Fluorescence Properties

The synthesis and characterization of benzo[c]coumarin carboxylic acids revealed their excellent fluorescence in both solution and solid states. This property is attributed to their large conjugated systems and various hydrogen bonds, indicating potential applications in optical materials and sensors (Shi et al., 2017).

Diuretic and Hypertension Remedies

A specific derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, suggesting its potential as a novel remedy for hypertension. This application stems from its polymorphic forms and the analysis of intermolecular interactions within its crystal structures (Shishkina et al., 2018).

Biological Evaluation and Antibacterial Activity

Innovative derivatives containing the chromene structure have been synthesized and evaluated for their biological properties. For example, compounds integrating the thiazolidin-4-one ring with chromene have shown notable antibacterial activity. This highlights the chromene derivatives' potential in developing new antimicrobial agents (Ramaganesh et al., 2010).

Antioxidant and Anti-inflammatory Applications

Further research into chromenone derivatives linked to triazole rings has identified compounds with significant anti-ChE activity, offering insights into treatments for diseases like Alzheimer's. This work demonstrates the chromene derivatives' potential in neuroprotection and as inhibitors of enzymes related to cognitive decline (Saeedi et al., 2017).

特性

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-13-5-3-12(4-6-13)19-17(20)15-10-11-9-14(23-2)7-8-16(11)24-18(15)21/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUQRYIGTSYIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24805073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5516912.png)

![N'-[2-(4-nitrophenoxy)acetyl]-2-furohydrazide](/img/structure/B5516924.png)

![(2S)-N~1~-(2-furylmethyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5516925.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)

![1-cyclopropyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516972.png)

![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)

![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)